molecular formula C24H27ClN4O2S B11217775 3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11217775
M. Wt: 471.0 g/mol
InChI Key: PFUUSXBRNLFTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a piperazine ring, a quinazolinone core, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The quinazolinone core can be synthesized through a series of condensation reactions involving anthranilic acid derivatives and isothiocyanates . The final step involves the coupling of the piperazine derivative with the quinazolinone core under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors can help in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of piperazine derivatives with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with serotonin receptors, acting as an antagonist . This interaction can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its combination of a piperazine ring, a quinazolinone core, and a chlorophenyl group. This unique structure allows it to interact with a variety of biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C24H27ClN4O2S

Molecular Weight

471.0 g/mol

IUPAC Name

3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C24H27ClN4O2S/c25-18-7-6-8-19(17-18)27-13-15-28(16-14-27)22(30)11-2-1-5-12-29-23(31)20-9-3-4-10-21(20)26-24(29)32/h3-4,6-10,17H,1-2,5,11-16H2,(H,26,32)

InChI Key

PFUUSXBRNLFTMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.